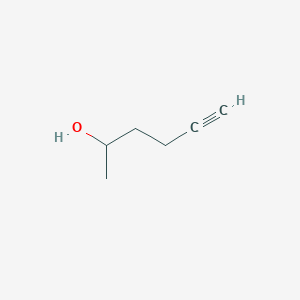
2-(2,6-Difluorophenyl)oxirane
Vue d'ensemble
Description
“2-(2,6-Difluorophenyl)oxirane” is a chemical compound with the CAS Number: 244307-15-1 . It has a molecular weight of 156.13 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H6F2O/c9-5-2-1-3-6(10)8(5)7-4-11-7/h1-3,7H,4H2 . This indicates that the compound consists of 8 carbon atoms, 6 hydrogen atoms, 2 fluorine atoms, and 1 oxygen atom .
Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . The storage temperature is 4 degrees Celsius .
Applications De Recherche Scientifique
Synthesis and Application in Antifungal Agents
2-(2,6-Difluorophenyl)oxirane and its derivatives are used in the synthesis of biologically active compounds, particularly antifungal agents. For instance, a racemate of threo-2-(2,4-difluorophenyl)-2-[1-(methylthio)ethyl]oxirane was separated into enantiomers and applied in the synthesis of the antifungal agent SM-9164 (Miyauchi & Ohashi, 1995). Another study involved synthesizing optically active oxiranes from 2-(2,4-difluorophenyl)-2-[1-(1,2,4-triazolmethide)]oxiran with various heterocyclic systems, analogous to fluconazole, showcasing their potential in antifungal drug development (Heravi & Motamedi, 2004).
Role in Blood Glucose Lowering Activities
Studies indicate that certain 2-(phenylalkyl)oxirane-2-carboxylic acids, derivatives of this compound, have shown significant blood glucose-lowering activities in rats. The research underscores the importance of substituents like Cl or CF3 on the phenyl ring and the chain length of three to five carbon atoms for effective substances (Eistetter & Wolf, 1982).
Applications in Polymer Chemistry
In the field of polymer chemistry, derivatives of this compound have been utilized. For example, 2-Methoxycarbonyl-3-(3,4-dimethoxyphenyl)oxirane was synthesized and polymerized to afford a polymer with a stiff, stretched conformation. This polymerization demonstrates the potential of oxiranes in creating materials with unique structural properties (Merlani et al., 2015).
Catalysis and Electrochemistry
In the realm of catalysis and electrochemistry, oxiranes including derivatives of this compound have been studied. For instance, the electrocatalytic ethene epoxidation on nanocrystalline RuO2 and the potential promoting effect of chloride ions toward oxirane formation were examined, revealing insights into surface-related electrocatalytic processes (Jirkovsky et al., 2011).
Safety and Hazards
The compound has several hazard statements including H226, H302, H312, H315, H319, H332, H335, H341, H351 . These indicate that the compound is flammable, harmful if swallowed or in contact with skin, causes skin and eye irritation, may cause respiratory irritation, and may cause genetic defects and cancer . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propriétés
IUPAC Name |
2-(2,6-difluorophenyl)oxirane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2O/c9-5-2-1-3-6(10)8(5)7-4-11-7/h1-3,7H,4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKEQMAWILPCWGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C2=C(C=CC=C2F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
244307-15-1 | |
| Record name | 2-(2,6-difluorophenyl)oxirane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![3-[(Pyridin-2-ylmethyl)sulfanyl]propanoic acid](/img/structure/B3381460.png)




![7-Chloro-3,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B3381497.png)


